molecular formula C8H5BrFNO B13920412 6-Bromo-4-fluoroisoindolin-1-one

6-Bromo-4-fluoroisoindolin-1-one

Cat. No.: B13920412
M. Wt: 230.03 g/mol
InChI Key: XZNOSJKVWOCYLT-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrFNO and a molecular weight of 230.03 g/mol . It belongs to the class of isoindolinones, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroisoindolin-1-one typically involves the reaction of 4-fluoroaniline with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the isoindolinone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-fluoroisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-4-fluoroisoindolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-fluoroisoindolin-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

6-bromo-4-fluoro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5BrFNO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12)

InChI Key

XZNOSJKVWOCYLT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2F)Br)C(=O)N1

Origin of Product

United States

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